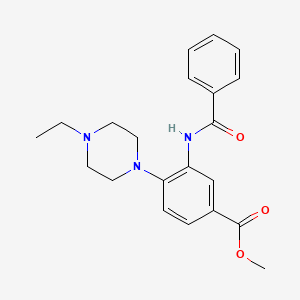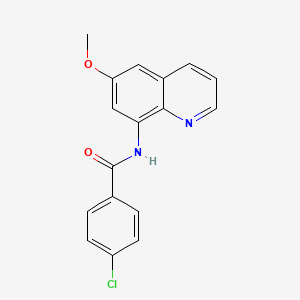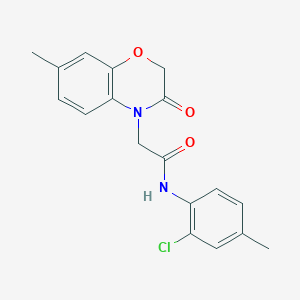![molecular formula C17H21BrN2O B12493433 N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]butan-1-amine](/img/structure/B12493433.png)
N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine is a complex organic compound that features a brominated phenyl ring, a pyridine moiety, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine typically involves multiple steps. One common approach starts with the bromination of 2-(pyridin-3-ylmethoxy)phenylmethanol to introduce the bromine atom at the 5-position of the phenyl ring. This is followed by the substitution of the hydroxyl group with a butylamine group under basic conditions. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for the bromination step .
Industrial Production Methods
In an industrial setting, the production of {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets can facilitate oxidation under ambient conditions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Quaternary ammonium compounds.
Reduction: De-brominated phenyl derivatives.
Substitution: Azide or thiol-substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine serves as a versatile intermediate for the construction of more complex molecules. Its brominated phenyl ring allows for further functionalization, making it valuable in the synthesis of heterocyclic compounds .
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly in the development of pharmaceuticals targeting specific enzymes or receptors. Its amine group can interact with biological molecules, making it a candidate for drug development .
Industry
In the materials science field, {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the pyridine moiety can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Thiazole Derivatives: Similar to imidazoles, thiazoles are known for their diverse biological activities and are used in various medicinal applications.
Uniqueness
What sets {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine apart is its unique combination of a brominated phenyl ring, a pyridine moiety, and an amine group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H21BrN2O |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]butan-1-amine |
InChI |
InChI=1S/C17H21BrN2O/c1-2-3-8-20-12-15-10-16(18)6-7-17(15)21-13-14-5-4-9-19-11-14/h4-7,9-11,20H,2-3,8,12-13H2,1H3 |
InChI Key |
OLDUVSVTVDYBFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(C=CC(=C1)Br)OCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12493357.png)
![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B12493367.png)
![4-chloro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12493385.png)
![[8-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B12493392.png)
![N-(2,4-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12493395.png)
![Methyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B12493398.png)
![2-(4-Methylphenyl)-2-oxoethyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12493402.png)
![4-tert-butyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12493405.png)

![3'-(2,3-dimethylphenyl)-2',4',4'a,6'-tetrahydro-1'H-spiro[cyclohexane-1,5'-pyrazino[1,2-a]quinoline]-2,6-dione](/img/structure/B12493420.png)
![Ethyl 5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12493424.png)

![N-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12493427.png)

